molecular formula C16H17NO5S2 B2354531 2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 638137-81-2

2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No. B2354531
CAS RN: 638137-81-2
M. Wt: 367.43
InChI Key: ZOTFGTNTTRFCIK-MDWZMJQESA-N
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Description

The compound is a complex organic molecule with a molecular formula of C13H11NO4S2 . It contains functional groups such as ethoxy, hydroxy, methylidene, oxo, sulfanylidene, and thiazolidin .


Molecular Structure Analysis

The molecular structure of the compound can be determined using various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and Mass spectrometry . The exact structure of this compound is not provided in the search results.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound also has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 309.01295018 g/mol . The topological polar surface area is 135 Ų .

Future Directions

The future directions for this compound could involve further studies on its synthesis, characterization, and potential applications. Given the antimicrobial activities of similar compounds , it could be interesting to explore its potential use in medical or industrial applications.

properties

IUPAC Name

2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S2/c1-3-10(15(20)21)17-14(19)13(24-16(17)23)8-9-5-6-11(18)12(7-9)22-4-2/h5-8,10,18H,3-4H2,1-2H3,(H,20,21)/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTFGTNTTRFCIK-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C(=CC2=CC(=C(C=C2)O)OCC)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)N1C(=O)/C(=C\C2=CC(=C(C=C2)O)OCC)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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